molecular formula C16H14N4O B6898739 4-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-dihydroquinoxalin-2-one

4-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B6898739
M. Wt: 278.31 g/mol
InChI Key: YSHHMQLOAHPWDU-UHFFFAOYSA-N
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Description

4-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-dihydroquinoxalin-2-one is a complex organic compound that belongs to the class of quinoxalines, which are heterocyclic compounds containing a fused benzene and pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-dihydroquinoxalin-2-one typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through the reaction of pyridine derivatives with suitable imidazole precursors under specific conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-dihydroquinoxalin-2-one has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which 4-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-dihydroquinoxalin-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridines

  • Quinoxalines

  • Imidazopyrazines

Uniqueness: 4-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-dihydroquinoxalin-2-one stands out due to its unique structural features, which allow for a wide range of chemical modifications and applications. Its ability to undergo various reactions and its potential biological activity make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-(imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16-11-19(14-6-2-1-5-13(14)18-16)10-12-9-17-15-7-3-4-8-20(12)15/h1-9H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHHMQLOAHPWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1CC3=CN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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